molecular formula C13H17NaO2 B610800 PBI-4050 sodium salt CAS No. 1254472-97-3

PBI-4050 sodium salt

Katalognummer B610800
CAS-Nummer: 1254472-97-3
Molekulargewicht: 228.2668
InChI-Schlüssel: CNSJWSLXKSJQFE-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PBI-4050, also known as 3-pentylbenzeneacetic acid sodium salt, is a first-in-class orally active low molecular weight compound . It is a synthetic analogue of a medium-chain fatty acid . It has been in clinical development for the treatment of patients with fibrotic diseases . It has demonstrated anti-fibrotic, anti-inflammatory, and anti-proliferative activities .


Molecular Structure Analysis

PBI-4050 is a low-molecular weight compound . Its molecular formula is C13H18O2 . The molecular weight of PBI-4050 is 228.3 .

Wissenschaftliche Forschungsanwendungen

Membrane Functionalization and Water Applications

Polybenzimidizole (PBI) membranes, modified to increase hydrophilicity and charge, are promising for water applications due to enhanced mechanical and thermal stabilities. These membranes, functionalized with agents like taurine and ethylene diamine, exhibit increased hydrophilicity and negative surface charge, leading to improved monovalent salt rejection in water purification applications (Hausman et al., 2010).

Forward Osmosis and Water Purification

PBI membranes have been modified to create charged and hydrophilized surfaces for forward osmosis applications. This modification leads to increased water flux and reduced sodium chloride transport, showcasing PBI membranes' potential in water purification and desalination technologies (Flanagan & Escobar, 2013).

Antifibrotic Pathways in Organ Fibrosis

PBI-4050, a synthetic analog of a medium-chain fatty acid, has been found to play a significant role in antifibrotic pathways, particularly in organ fibrosis. By interacting with GPR40 and GPR84 receptors, PBI-4050 has shown potential in treating kidney, liver, heart, lung, pancreas, and skin fibrosis (Gagnon et al., 2018).

Renal Protection and GPR40 Activation

Studies have shown that PBI-4050, through activation of the GPR40 receptor, can significantly reduce adenine-induced renal injury. This highlights PBI-4050's potential as a renoprotective therapy, especially given its antifibrotic effects in various organs (Thibodeau et al., 2019).

Glycemic Control and Kidney Fibrosis Reduction

In the context of chronic kidney diseases, PBI-4050 has shown properties that improve glycemic control and reduce kidney fibrosis. Its anti-inflammatory and antifibrotic properties suggest its utility in diabetic nephropathy and related metabolic disorders (Li et al., 2018).

Liver Fibrosis Treatment

PBI-4050 has demonstrated effectiveness in reducing stellate cell activation and liver fibrosis. It modulates intracellular ATP levels and the LKB1-AMPK-mTOR pathway, presenting a novel approach for treating liver fibrosis (Grouix et al., 2018).

Diabetic Nephropathy and Metabolic Regulation

Research on ob/ob mice models has indicated that PBI-4050 can significantly impact diabetic nephropathy and metabolic regulation. It reduces ER stress, pro-inflammatory/fibrotic markers, and inflammatory cell infiltration, suggesting its effectiveness in treating metabolic diseases and associated renal complications (Simard et al., 2018).

Wirkmechanismus

PBI-4050 exerts its effects partly through activation of the G protein receptor 40 (GPR40) receptor . It reduces fibrosis via the regulation of multiple anti-fibrotic pathways . It inhibits the differentiation of fibroblasts to myofibroblasts, and reduces accumulation of extracellular matrix protein deposition and fibrosis .

Safety and Hazards

PBI-4050, alone or in combination with nintedanib or pirfenidone, was well tolerated and associated with no serious adverse events during a 12-week treatment period in patients with idiopathic pulmonary fibrosis .

Eigenschaften

IUPAC Name

sodium;2-(3-pentylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2.Na/c1-2-3-4-6-11-7-5-8-12(9-11)10-13(14)15;/h5,7-9H,2-4,6,10H2,1H3,(H,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNSJWSLXKSJQFE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=CC=C1)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PBI-4050 sodium salt

CAS RN

1254472-97-3
Record name PBI-4050 sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254472973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acido benzenacetico, 3-pentyl,sale di sodio.
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SETOGEPRAM SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R05571KE07
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PBI-4050 sodium salt
Reactant of Route 2
Reactant of Route 2
PBI-4050 sodium salt
Reactant of Route 3
PBI-4050 sodium salt
Reactant of Route 4
Reactant of Route 4
PBI-4050 sodium salt
Reactant of Route 5
Reactant of Route 5
PBI-4050 sodium salt
Reactant of Route 6
Reactant of Route 6
PBI-4050 sodium salt

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.